Almotriptanhydrochlorid

Übersicht

Beschreibung

Almotriptan Hydrochloride is a triptan medication primarily used for the treatment of acute migraine attacks. It was discovered and developed by Almirall and was patented in 1992, with approval for medical use granted in 2000 . Almotriptan Hydrochloride is known for its high specificity and affinity for serotonin 5-HT1B/1D receptors, which play a crucial role in its therapeutic effects .

Wissenschaftliche Forschungsanwendungen

Almotriptan Hydrochloride has a wide range of scientific research applications:

Chemistry: It is used in the study of selective serotonin receptor agonists and their interactions.

Biology: Research focuses on its effects on serotonin receptors and related pathways.

Wirkmechanismus

Target of Action

Almotriptan Hydrochloride primarily targets the 5-HT1B/1D receptors . These receptors are a subtype of the serotonin receptor, which plays a crucial role in the neurotransmission of serotonin, a key neurotransmitter involved in mood regulation and pain perception .

Mode of Action

Almotriptan Hydrochloride is a selective serotonin receptor agonist . It works by binding with high affinity to the human 5-HT1B and 5-HT1D receptors . This binding leads to the constriction of cranial blood vessels, which is believed to be a key factor in relieving migraine symptoms . Furthermore, it stops pain signals from being sent to the brain and inhibits the release of certain natural substances that cause pain, nausea, and other symptoms of migraine .

Biochemical Pathways

The activation of the 5-HT1B/1D receptors by Almotriptan leads to a series of biochemical reactions. These include the narrowing of blood vessels in the brain and the inhibition of the release of pro-inflammatory neuropeptides such as calcitonin gene-related peptide (CGRP) and substance P . These changes help to alleviate the symptoms of a migraine attack .

Pharmacokinetics

Almotriptan Hydrochloride has a bioavailability of 70%, indicating that a significant proportion of the drug is able to enter the systemic circulation when administered . It is metabolized in the liver and has an elimination half-life of 3-4 hours . These ADME properties influence the drug’s bioavailability and determine the dosage and frequency of administration.

Result of Action

The molecular and cellular effects of Almotriptan’s action result in the relief of migraine symptoms. By constricting cranial blood vessels and inhibiting the release of pain-causing substances, Almotriptan effectively reduces the pain, nausea, and other symptoms associated with migraines .

Action Environment

The efficacy of Almotriptan can be influenced by various environmental factors. For instance, the timing of administration can affect the drug’s effectiveness, with early intervention often leading to better outcomes . Additionally, individual factors such as the patient’s overall health status, age, and genetic makeup can also impact the drug’s efficacy and stability

Biochemische Analyse

Biochemical Properties

Almotriptan Hydrochloride plays a crucial role in biochemical reactions by interacting with specific serotonin receptors. It is a selective agonist for the 5-HT1B and 5-HT1D receptors, which are involved in the regulation of cranial blood vessel constriction. By binding to these receptors, Almotriptan Hydrochloride effectively reduces the dilation of blood vessels that is often associated with migraine attacks . Additionally, it has a weak affinity for 5-HT1A, 5-HT5A, and 5-HT7 receptors, but no significant activity at 5-HT2, 5-HT3, or 5-HT4 receptor subtypes .

Cellular Effects

Almotriptan Hydrochloride influences various cellular processes, particularly in the context of migraine treatment. It affects cell signaling pathways by binding to serotonin receptors on the surface of cells, leading to the inhibition of adenylate cyclase activity and a subsequent decrease in cyclic AMP levels. This results in the reduction of neurotransmitter release and modulation of pain pathways . Almotriptan Hydrochloride also impacts gene expression by altering the transcription of genes involved in inflammatory responses and pain perception .

Molecular Mechanism

The molecular mechanism of Almotriptan Hydrochloride involves its high affinity binding to 5-HT1B and 5-HT1D receptors. This binding leads to the activation of G-protein coupled receptors, which in turn inhibit adenylate cyclase activity. The inhibition of adenylate cyclase reduces the production of cyclic AMP, a key secondary messenger in cellular signaling . This cascade of events ultimately results in the constriction of cranial blood vessels and the modulation of pain signals .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Almotriptan Hydrochloride have been observed to change over time. The compound is relatively stable, with a half-life of approximately 3-4 hours . Studies have shown that Almotriptan Hydrochloride maintains its efficacy in reducing migraine symptoms over extended periods, with no significant degradation observed . Long-term studies have also indicated that the compound does not lead to tolerance or diminished effectiveness with repeated use .

Dosage Effects in Animal Models

In animal models, the effects of Almotriptan Hydrochloride vary with different dosages. At lower doses, the compound effectively reduces migraine symptoms without significant adverse effects . At higher doses, Almotriptan Hydrochloride can lead to cardiovascular effects such as changes in blood pressure and heart rate . Toxicity studies have shown that extremely high doses can result in adverse effects, but these doses are significantly higher than those used in clinical settings .

Metabolic Pathways

Almotriptan Hydrochloride is metabolized primarily by monoamine oxidase A (MAO-A) and to a lesser extent by cytochrome P450 enzymes CYP3A4 and CYP2D6 . The metabolism of Almotriptan Hydrochloride involves oxidative deamination and subsequent conjugation reactions, leading to the formation of inactive metabolites that are excreted in the urine . The compound’s metabolic pathways ensure its rapid clearance from the body, minimizing the risk of accumulation and toxicity .

Transport and Distribution

Almotriptan Hydrochloride is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It is minimally protein-bound (approximately 35%) and has a mean apparent volume of distribution of approximately 180 to 200 liters . The compound’s distribution is influenced by its lipophilicity, allowing it to cross the blood-brain barrier and exert its effects on cranial blood vessels .

Subcellular Localization

The subcellular localization of Almotriptan Hydrochloride is primarily within the cytoplasm and cell membrane, where it interacts with serotonin receptors . The compound does not require specific targeting signals or post-translational modifications for its localization, as its lipophilic nature allows it to readily diffuse across cellular membranes . This localization is crucial for its ability to modulate pain pathways and reduce migraine symptoms .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Almotriptan Hydrochloride involves several key steps. One common method includes the use of nickel dichloride and lithium tert-butoxide in tetrahydrofuran under an inert atmosphere. The reaction is carried out at temperatures ranging from 0°C to 80°C for approximately 13 hours . Another method involves amine-aldehyde condensation followed by Friedel-Crafts acylation .

Industrial Production Methods: Industrial production of Almotriptan Hydrochloride typically follows optimized synthetic routes to ensure high yield and purity. The process involves the use of advanced techniques and equipment to maintain the required reaction conditions and to efficiently isolate and purify the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Almotriptan Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of degradation products under oxidative stress conditions.

Reduction: Although less common, reduction reactions can occur under specific conditions.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like nickel dichloride and lithium tert-butoxide are commonly used.

Major Products Formed: The major products formed from these reactions include various intermediates and degradation products, which are characterized and analyzed using advanced techniques like UHPLC-MS/MS .

Vergleich Mit ähnlichen Verbindungen

Sumatriptan: Another triptan medication with similar efficacy but more adverse effects compared to Almotriptan Hydrochloride.

Rizatriptan: Known for its rapid onset of action but shorter duration compared to Almotriptan Hydrochloride.

Zolmitriptan: Similar in action but with different pharmacokinetic properties.

Uniqueness: Almotriptan Hydrochloride is unique due to its high specificity for serotonin 5-HT1B/1D receptors and its favorable side effect profile. It has been shown to be more effective than placebo in numerous clinical trials and has fewer adverse effects compared to other triptans .

Eigenschaften

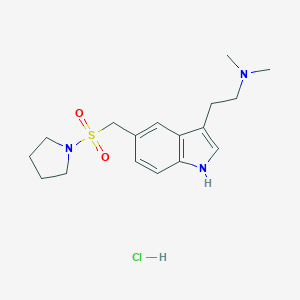

IUPAC Name |

N,N-dimethyl-2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O2S.ClH/c1-19(2)10-7-15-12-18-17-6-5-14(11-16(15)17)13-23(21,22)20-8-3-4-9-20;/h5-6,11-12,18H,3-4,7-10,13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUORSACTMVYHCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)N3CCCC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40598658 | |

| Record name | N,N-Dimethyl-2-{5-[(pyrrolidine-1-sulfonyl)methyl]-1H-indol-3-yl}ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154323-46-3 | |

| Record name | N,N-Dimethyl-2-{5-[(pyrrolidine-1-sulfonyl)methyl]-1H-indol-3-yl}ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B130127.png)

![Methyl 1-[(4-chlorophenyl)methyl]-2-oxocyclopentane-1-carboxylate](/img/structure/B130155.png)